molecular formula C17H15FO3 B13026586 Allyl 4-((3-fluorobenzyl)oxy)benzoate

Allyl 4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13026586
M. Wt: 286.30 g/mol
InChI Key: DWJFDYQTXULEPY-UHFFFAOYSA-N
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Description

Allyl 4-((3-fluorobenzyl)oxy)benzoate is a benzoate ester derivative featuring an allyl ester group and a 3-fluorobenzyloxy substituent at the para position of the benzene ring. The fluorinated benzyloxy group introduces electron-withdrawing effects and aromatic stability, while the allyl ester moiety offers reactivity for further functionalization.

Properties

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2

InChI Key

DWJFDYQTXULEPY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Allyl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Allyl 4-((3-fluorobenzyl)oxy)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active 4-hydroxybenzoic acid and 3-fluorobenzyl alcohol. These products can then interact with various enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Allyl 4-(Decyloxy)benzoate (I-10)

Key Differences :

  • Substituents : Replaces the 3-fluorobenzyloxy group with a linear decyloxy chain.
  • Molecular Formula : C₂₀H₂₈O₄ (MW: 332.4 g/mol) vs. inferred C₁₇H₁₅FO₄ (MW: 314.3 g/mol) for the target compound.
  • Properties/Applications :
    • Exhibits liquid crystalline behavior and antioxidant activity.
    • Acts as a flow improver (FI) in crude oil; efficiency increases with longer aliphatic chains (e.g., octadecyl in I-18) .
  • Impact of Substituents : The decyloxy chain enhances hydrophobicity and phase transition temperatures, whereas the fluorinated aromatic group in the target compound may improve thermal stability and electronic interactions.

2-(Allyloxy)ethyl 4-Fluorobenzoate

Key Differences :

  • Ester Group : Uses a 2-(allyloxy)ethyl ester instead of a simple allyl ester.
  • Substituents : Features a 4-fluoro group on the benzoate ring rather than a 3-fluorobenzyloxy substituent.
  • Molecular Formula : C₁₂H₁₃FO₄ (MW: 252.2 g/mol).
  • Properties/Applications :
    • Synthesized as a flexible ester intermediate for further chemical modifications .

4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c)

Key Differences :

  • Functional Group : Replaces the benzoate ester with a hydroxybenzaldehyde group.
  • Molecular Formula : C₁₄H₁₁FO₃ (MW: 246.1 g/mol).
  • Properties/Applications :
    • Serves as a precursor for Schiff base synthesis due to its reactive aldehyde group .
  • Impact of Substituents : The aldehyde group increases susceptibility to oxidation and nucleophilic attack, contrasting with the stability of the ester group in the target compound.

Allyl 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Key Differences :

  • Additional Substituents : Contains 3-chloro and 5-ethoxy groups on the benzene ring.
  • Molecular Formula : C₁₉H₁₈ClFO₄ (MW: 364.8 g/mol).
  • Properties/Applications :
    • Likely used in pharmaceutical intermediates due to its complex substitution pattern .
  • Impact of Substituents : The chloro and ethoxy groups introduce steric hindrance and electronic modulation, which could influence binding affinity in biological targets or solubility in organic solvents.

Key Research Findings and Trends

  • Substituent Effects: Aliphatic vs. Aromatic Chains: Alkoxy chains (e.g., decyloxy) enhance hydrophobicity and FI efficiency in crude oil, while fluorinated benzyloxy groups may improve thermal stability and electronic interactions .
  • Functional Group Reactivity :
    • Esters (e.g., allyl benzoates) offer stability and versatility for industrial applications, whereas aldehydes (e.g., 13c) are more reactive in synthetic chemistry .

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